1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone

Catalog No.
S12866689
CAS No.
M.F
C26H30O15
M. Wt
582.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyrano...

Product Name

1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone

IUPAC Name

1-hydroxy-2,6-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyxanthen-9-one

Molecular Formula

C26H30O15

Molecular Weight

582.5 g/mol

InChI

InChI=1S/C26H30O15/c1-35-9-5-13-16(21(31)17-11(39-13)3-4-12(36-2)19(17)29)14(6-9)40-26-24(34)22(32)20(30)15(41-26)8-38-25-23(33)18(28)10(27)7-37-25/h3-6,10,15,18,20,22-30,32-34H,7-8H2,1-2H3/t10-,15-,18+,20-,22+,23-,24-,25+,26-/m1/s1

InChI Key

NNYKTKDAAWADQG-HBSGFRINSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)OC4C(C(C(C(O4)COC5C(C(C(CO5)O)O)O)O)O)O)O

Isomeric SMILES

COC1=C(C2=C(C=C1)OC3=C(C2=O)C(=CC(=C3)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)O)O

1-Hydroxy-2,6-dimethoxy-8-(6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyloxy)xanthone is a natural product found in Swertia kouitchensis with data available.

1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone is a complex glycosylated xanthone derivative. This compound features a xylopyranosyl moiety linked to a glucopyranosyl unit, which in turn is attached to a hydroxylated xanthone structure. The presence of multiple hydroxyl groups and methoxy substituents contributes to its potential bioactivity and solubility characteristics. Xanthones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Involving 1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone primarily include glycosylation reactions, where the xylopyranosyl and glucopyranosyl units are introduced into the xanthone framework. These reactions typically involve the use of activating agents like trifluoromethanesulfonic anhydride or other glycosylating agents under controlled conditions to ensure selective attachment at the desired positions on the xanthone core .

This compound exhibits significant biological activities attributed to its structural features. Research indicates that it possesses antioxidant properties, which can be measured through various assays such as the DPPH radical scavenging test. Additionally, studies have shown that similar xanthone derivatives can exhibit cytotoxic effects against cancer cell lines, indicating potential applications in cancer therapy . Specifically, compounds with similar structures have demonstrated inhibition of cell proliferation and induction of apoptosis in human cancer cells.

Synthesis of 1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone can be achieved through several methods:

  • Glycosylation Reactions: Utilizing appropriate glycosyl donors and acceptors in the presence of catalysts or activating agents.
  • Condensation Reactions: Combining xanthone derivatives with sugar moieties under acidic or basic conditions to form glycosides.
  • Chemical Modifications: Starting from simpler xanthones and introducing hydroxyl or methoxy groups through methylation or hydroxymethylation reactions .

The applications of 1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone span various fields:

  • Pharmaceuticals: Potential use as an anticancer agent due to its cytotoxic properties.
  • Nutraceuticals: As an antioxidant supplement to combat oxidative stress.
  • Cosmetics: Incorporation into skincare products for its antioxidant and anti-inflammatory properties .

Interaction studies involving this compound often focus on its binding affinity with biological targets such as enzymes or receptors. For instance, similar compounds have been evaluated for their inhibitory effects on enzymes like alpha-glucosidase and dipeptidyl peptidase IV, which are relevant in diabetes management. These studies help elucidate the mechanism of action and therapeutic potential of xanthone derivatives .

Several compounds share structural similarities with 1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone. Here are some notable examples:

Compound NameStructureUnique Features
8-Hydroxy-3,5-dimethoxyxanthoneXanthone core with two methoxy groupsExhibits strong antioxidant activity
1-O-beta-D-glucoside-7-hydroxyl-3,8-dimethoxyxanthoneGlycoside form with different sugar moietySignificant cytotoxicity against liver cancer cells
8-Hydroxy-3-methoxyxanthoneSimplified structure with fewer substitutionsKnown for neuroprotective effects

These compounds highlight the structural diversity within the xanthone class while emphasizing the unique glycosidic linkage and substitution pattern present in 1-O-[beta-D-Xylopyranosyl-(1-6)-beta-D-glucopyranosyl]-8-hydroxy-3,7-dimethoxyxanthone that may contribute to its distinct biological activities .

XLogP3

-1.1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

7

Exact Mass

582.15847025 g/mol

Monoisotopic Mass

582.15847025 g/mol

Heavy Atom Count

41

Dates

Last modified: 08-10-2024

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